molecular formula C14H12FNO2 B5552564 4-[(2-fluorobenzyl)oxy]benzaldehyde oxime

4-[(2-fluorobenzyl)oxy]benzaldehyde oxime

Cat. No. B5552564
M. Wt: 245.25 g/mol
InChI Key: MTRHSWTWMALCFG-CXUHLZMHSA-N
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Description

"4-[(2-fluorobenzyl)oxy]benzaldehyde oxime" is a compound of interest in the field of organic chemistry due to its unique structure and potential for various applications. Although not directly studied, related research on benzaldehyde derivatives and oxime compounds provides valuable insights into the synthesis, structure, and properties of similar compounds.

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves Pd-catalyzed C-H methylation and fluorination, utilizing commercially available directing groups. Xiao-Yang Chen and E. J. Sorensen (2018) demonstrated the ortho C-H methylation and fluorination of benzaldehydes using orthanilic acids as transient directing groups, highlighting a method potentially adaptable for synthesizing compounds like "this compound" (Chen & Sorensen, 2018).

Molecular Structure Analysis

The molecular structure and conformational properties of benzaldehyde oximes and related compounds have been studied through various spectroscopic and computational methods. For instance, R. Balachander and A. Manimekalai (2017) provided insights into the spectral and computational analysis of benzaldehyde derivatives, suggesting approaches for understanding the structure of "this compound" (Balachander & Manimekalai, 2017).

Chemical Reactions and Properties

The chemical reactivity of benzaldehyde oximes involves various transformations, including cycloadditions and reductive etherifications. Zhenjie Qi et al. (2023) described a visible-light-catalyzed synthesis of benzoxazines from oximes and o-hydroxybenzyl alcohols, a process potentially relevant to modifying "this compound" (Qi et al., 2023).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability of benzaldehyde oximes can be inferred from related studies. For example, the thermal stability and solubility of benzaldehyde derivatives have been explored, providing a basis for understanding the physical characteristics of "this compound" (Kaya & Bilici, 2006).

Scientific Research Applications

Radiosynthesis and Biodistribution Studies

A study explored the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, including compounds related to 4-[(2-fluorobenzyl)oxy]benzaldehyde oxime. These novel prosthetic groups, such as [(18)F]-4-(3-fluoropropoxy)benzaldehyde, were used to study the effect of the prosthetic group on biodistribution and tumor uptake in mice, highlighting the importance of the chemical nature of a prosthetic group in tailoring the overall biodistribution profile of radiotracers (Glaser et al., 2008).

Plant Growth Regulation

Benzaldehyde O-alkyloximes derived from benzaldehydes, related to this compound, were prepared and investigated for their biological activities, specifically in plant growth regulation. The introduction of a fluorine atom to the benzene ring of these oximes enhanced their phytotoxic activity, showcasing the potential of these compounds in agricultural applications (Yoshikawa & Doi, 1998).

Oxygen Transfer Reactions

The reactivity of methoxy substituted benzyl phenyl sulfides, which are structurally related to the topic of interest, was studied to distinguish between oxidants that react via single electron transfer and those that proceed by direct oxygen atom transfer. This research provides insights into the mechanisms of oxygen transfer reactions, relevant for understanding the chemical behavior of related compounds (Lai, Lepage, & Lee, 2002).

Microporous Polyaminals Synthesis

Research into the synthesis of fluorinated microporous polyaminals for carbon dioxide adsorption highlights the use of monoaldehyde compounds, including 4-fluorobenzaldehyde, to yield hyper-cross-linked microporous polyaminal networks. These findings underscore the role of fluorinated compounds in developing materials for environmental applications, such as gas adsorption and separation (Li, Zhang, & Wang, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(NE)-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-14-4-2-1-3-12(14)10-18-13-7-5-11(6-8-13)9-16-17/h1-9,17H,10H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRHSWTWMALCFG-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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